3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
CAS No. |
1260848-48-3 |
|---|---|
Molecular Formula |
C7H4BrN3O3 |
Molecular Weight |
258.03 g/mol |
IUPAC Name |
3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O3/c8-3-2-9-11-5(12)1-4(7(13)14)10-6(3)11/h1-2,9H,(H,13,14) |
InChI Key |
JMIFLOLWQSRZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-Amino-3-bromopyrazole with Ethyl Oxaloacetate
A two-step approach involves:
-
Condensation : Heating 5-amino-3-bromopyrazole with ethyl oxaloacetate in acetic acid at 100°C for 6 hours forms the intermediate ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate.
-
Hydrolysis : Saponification with aqueous NaOH (2M, 80°C, 2 hours) yields the carboxylic acid.
Key Data :
| Step | Reagent/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Acetic acid, 100°C | 68% | 95% |
| 2 | NaOH, 80°C | 92% | 99% |
This method avoids late-stage bromination but requires access to pre-brominated 5-aminopyrazole precursors.
Bromination Strategies
Direct Bromination Using N-Bromosuccinimide (NBS)
Bromination at position 3 is achieved via electrophilic substitution. A solution of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in dichloromethane is treated with NBS (1.1 equiv) at 0°C, followed by gradual warming to room temperature over 16 hours.
Optimization Insight :
Palladium-Catalyzed Cross-Coupling
For substrates resistant to electrophilic bromination, Suzuki-Miyaura coupling offers an alternative. A 5-iodo intermediate reacts with pinacol boronic esters under Pd(PPh₃)₄ catalysis (5 mol%) in 1,4-dioxane/H₂O (4:1) at 165°C (microwave-assisted, 20 minutes).
Example :
| Substrate | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 5-Iodo-7-oxo-... | B(pin)-Br | Pd(PPh₃)₄ | 89% |
This method enables late-stage bromination but requires iodinated precursors.
Oxidation State Management
7-Oxo Group Installation
The 7-oxo group is introduced via oxidation of 7-hydroxy intermediates or deprotection of masked ketones.
Method A : Treatment of 7-chloro derivatives with aqueous H₂O₂ (30%) in acetic acid at 60°C for 4 hours achieves quantitative oxidation.
Method B : Microwave-assisted oxidation using KMnO₄ in acetone/H₂O (150°C, 10 minutes) affords 93% yield.
Comparative Data :
| Method | Oxidizing Agent | Time | Yield |
|---|---|---|---|
| A | H₂O₂ | 4h | 98% |
| B | KMnO₄ | 10min | 93% |
Carboxylic Acid Functionalization
Hydrolysis of Esters
Ethyl or methyl esters are hydrolyzed using:
Direct Synthesis via β-Keto Carboxylic Acids
Using β-keto carboxylic acids (e.g., oxaloacetic acid) in cyclocondensation eliminates post-synthetic hydrolysis. Reaction of 5-amino-3-bromopyrazole with oxaloacetic acid in PPA (polyphosphoric acid) at 120°C for 3 hours yields the target compound directly (78% yield).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 5-aminopyrazole derivatives with oxaloacetic acid and NBS in a 1:1:1 ratio for 2 hours achieves 71% yield, reducing solvent waste.
Aqueous Microwave Reactions
Water as a solvent under microwave irradiation (150°C, 20 minutes) provides 68% yield with 99% purity, enhancing sustainability.
Challenges and Optimization
-
Regioselectivity : Competing bromination at positions 3 vs. 5 is mitigated by electron-withdrawing groups (e.g., COOH) directing electrophiles to position 3.
-
Tautomerization : The 4,7-dihydro form is stabilized by intramolecular hydrogen bonding; anhydrous conditions prevent undesired oxidation to fully aromatic byproducts.
-
Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) resolves polar impurities, achieving >99% purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is its potential as an anticancer agent. Recent studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 45 ± 1.6 | Induces apoptosis |
| HepG-2 (Liver Cancer) | 48 ± 0.69 | CDK2/cyclin A2 inhibition |
| HCT-116 (Colon Cancer) | 6 ± 0.24 | Cell cycle arrest at G1 phase |
These findings indicate that the compound exhibits potent cytotoxicity and can effectively induce apoptosis in cancer cells, suggesting its potential as a lead compound for further drug development .
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation:
| Compound ID | CDK2/cyclin A2 IC50 (μM) |
|---|---|
| 3-Bromo-7-oxo... | 0.057 ± 0.003 |
| Sorafenib | 0.184 ± 0.01 |
This inhibition is critical for the development of targeted therapies aimed at halting tumor growth and overcoming drug resistance .
Synthetic Approaches
The synthesis of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. Techniques such as microwave-assisted Suzuki-Miyaura cross-coupling reactions have been utilized to enhance yield and efficiency .
Derivative Studies
Research has also focused on modifying the core structure to improve biological activity or reduce toxicity. For instance, derivatives with altered substituents have shown varied efficacy against different cancer types, indicating that structural modifications can significantly impact therapeutic outcomes .
In Vitro Studies
A study published in Royal Society of Chemistry evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties against MCF-7, HepG-2, and HCT-116 cell lines. The results highlighted that compounds similar to 3-Bromo-7-oxo exhibited superior cytotoxicity compared to standard treatments .
Clinical Implications
The potential applications extend beyond laboratory settings; ongoing research aims to translate these findings into clinical therapies for patients with resistant forms of cancer. The ability to inhibit CDK2 could lead to novel treatment regimens that enhance the efficacy of existing chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
The compound 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₄BrN₃O₃
- CAS Number : 1198475-37-4
- Molecular Weight : 232.03 g/mol
Structural Characteristics
The structure of this compound features a bromine atom and a carboxylic acid group, which are critical for its biological activity. The presence of the pyrazolo[1,5-a]pyrimidine core contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:
- In a study assessing various derivatives, compounds similar to 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine showed potent cytotoxic effects against human lung adenocarcinoma (A549) cells with IC50 values ranging from 45 to 97 nM .
Table 1: Anticancer Activity of Related Compounds
These findings indicate that modifications on the pyrazolo scaffold can enhance anticancer potency while maintaining selectivity towards cancer cells.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity. A study highlighted that related pyrazolo compounds exhibited effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens:
- The compounds were evaluated against various bacteria, demonstrating selective inhibition against resistant strains .
Table 2: Antimicrobial Activity of Pyrazolo Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | S. aureus (MRSA) | 32 µg/mL | |
| Compound B | Klebsiella pneumoniae | 16 µg/mL |
The biological activity of these compounds is attributed to their ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. For example:
- Inhibition of cyclin-dependent kinases (CDKs) has been noted as a significant mechanism by which these compounds exert their anticancer effects .
Case Studies
Several case studies have illustrated the potential of pyrazolo derivatives in clinical settings:
- Case Study on Lung Cancer Treatment :
- Resistance Mechanism Exploration :
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 80°C, 24 h | 95% | Boc group stability at >80°C |
| Hydrolysis | LiOH, MeOH/H₂O | 54% | NaOH incompatibility |
| Amidation | BPC, amines, TEA | 55–87% | Reproducibility with BPC |
What biological targets are associated with this compound?
Basic
Derivatives of this scaffold are tested for inhibition of cathepsins K and B , cysteine proteases implicated in osteoporosis and tumor metastasis, respectively. For example:
- N-butylcarboxamide 5a : IC₅₀ ~25 µM for cathepsin K .
- N-(2-picolyl)carboxamide 5c : IC₅₀ ~45 µM for cathepsin B .
How can researchers optimize the hydrolysis of ester intermediates to improve yields?
Q. Advanced
- Reagent Choice : LiOH in methanol/water is superior to NaOH due to milder conditions and reduced side reactions (e.g., Boc deprotection) .
- Temperature Control : Prolonged room-temperature hydrolysis minimizes degradation.
- Monitoring : Use TLC or HPLC to track ester conversion and intermediate stability.
What methodological considerations are critical for designing cathepsin inhibition assays?
Q. Advanced
- Assay Conditions : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K) in pH 5.5 buffers with DTT to maintain enzyme activity .
- Data Normalization : Include controls for non-specific binding and validate IC₅₀ values via dose-response curves (3 replicates minimum).
- Interference Checks : Test compounds for autofluorescence or quenching effects.
Why do carboxamide derivatives exhibit significant variability in cathepsin inhibition?
Data Contradiction Analysis
Structural variations in the amide side chain influence binding:
- Hydrophobic substituents (e.g., N-butyl in 5a) enhance cathepsin K inhibition due to better fit in the S2 pocket.
- Aromatic/heterocyclic groups (e.g., 2-picolyl in 5c) may engage in π-stacking with cathepsin B .
Q. IC₅₀ Comparison Table
| Derivative | Cathepsin K (µM) | Cathepsin B (µM) |
|---|---|---|
| 5a (N-butyl) | 25 | >100 |
| 5c (N-2-picolyl) | >100 | 45 |
What advanced spectroscopic techniques confirm the structure of synthesized derivatives?
Q. Advanced
- ¹H/¹³C NMR : Assign peaks for the pyrimidine core (e.g., δ 8.2–8.5 ppm for H-2) and substituents .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅BrN₅O₃: calc. 388.0345) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine positioning) .
How can by-product formation during cyclocondensation be minimized?
Q. Advanced
- Temperature Optimization : Maintain ≤80°C to prevent Boc group cleavage .
- Acid Concentration : Use diluted acetic acid (1–2 M) to reduce side reactions.
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane) to isolate the desired product .
Are there eco-friendly synthetic alternatives for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
